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FAQs on Eravacycline (Xerava) in Severe Hepatic
Impairment

1. Is dose adjustment required for eravacycline in patients with severe hepatic impairment? No. Based

on a dedicated pharmacokinetic study, the manufacturer does not recommend dose adjustment for patients

with severe hepatic impairment (Child-Pugh Class C) [1].

2. How does severe hepatic impairment affect eravacycline exposure? A single-dose study compared the

pharmacokinetics of intravenous eravacycline (1.5 mg/kg) in subjects with severe hepatic impairment to

matched healthy subjects. The key findings are summarized in the table below [1].

Table: Pharmacokinetics of Eravacycline in Severe Hepatic Impairment vs. Healthy Subjects

Subject Group
Number of
Subjects (n)

Change in AUC0-inf

(Ratio of Geometric LS
Means)

90% CI for
AUC Ratio

Change in Cmax (Ratio

of Geometric LS
Means)

Severe Hepatic
Impairment

6 210% (2.1-fold increase) 149% -
297%

120%
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Subject Group
Number of
Subjects (n)

Change in AUC0-inf

(Ratio of Geometric LS
Means)

90% CI for
AUC Ratio

Change in Cmax (Ratio

of Geometric LS
Means)

Matched
Healthy

Subjects

5 & 6* Reference (100%) - Reference (100%)

AUC0-inf: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma

concentration; CI: Confidence Interval. The healthy subject cohort for the AUC comparison had 5 subjects,

and for the Cmax comparison had 6 subjects [1].

3. Does the increased exposure in severe hepatic impairment warrant therapeutic drug monitoring

(TDM)? The available evidence suggests that TDM is not necessary. Despite the approximate 2-fold

increase in total drug exposure (AUC), the study reported that this did not result in increased adverse

events [1]. Furthermore, the official LiverTox record from the National Institutes of Health (NIH) states that

in clinical trials, serum aminotransferase elevations with eravacycline were mild and no more frequent than

with comparator drugs, and no instances of clinically apparent liver injury were attributed to it [2]. The

overall safety profile, despite the PK change, supports the recommendation for no dose adjustment and

implies that routine TDM is not required.

4. What is the recommended methodology for a pharmacokinetic study in this population? The pivotal

study employed a standardized design suitable for assessing the impact of organ impairment, which can

serve as a model for related research [1].

Table: Key Elements of the Pharmacokinetic Study Protocol

Study Element Protocol Description

Study Design Multi-center, single-dose study.

Subjects Patients with severe hepatic impairment (Child-Pugh Class C) compared to healthy

subjects matched for gender, age, and BMI.

Dosing A single 1.5 mg/kg intravenous dose of eravacycline.
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Study Element Protocol Description

PK Analysis Non-compartmental analysis to determine standard PK parameters (including
AUC0-inf and Cmax).

Statistical
Comparison

Within-study comparison of PK parameters for impaired subjects versus healthy
subjects. The 90% Confidence Intervals for the ratio of geometric least-squares

means were calculated.

Experimental Workflow for Assessing Hepatic
Impairment on Drug PK

The following diagram illustrates the logical workflow and key decision points from the referenced

pharmacokinetic study, which can be applied to similar drug development scenarios.
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Study Objective: Assess PK in
Hepatic Impairment

Define Patient Cohorts
(Severe HI vs. Healthy Matched)

Administer Single IV Dose
(1.5 mg/kg Eravacycline)

Collect Plasma Samples
Over Time

Non-compartmental
PK Analysis (NCA)

Calculate Key Parameters:
AUC₀₋ᵢₙf and Cₘₐₓ

Statistical Comparison:
Ratio of Geometric LS Means & 90% CI

Is 90% CI for AUC Ratio
within Bioequivalence Range (80-125%)?

 No  Yes
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No Dose Adjustment
Recommended

Consider Dose Adjustment
or TDM

Click to download full resolution via product page

The evidence indicates that for eravacycline, the observed pharmacokinetic changes in severe hepatic

impairment are not considered clinically significant enough to require dose modification or routine

therapeutic drug monitoring [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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